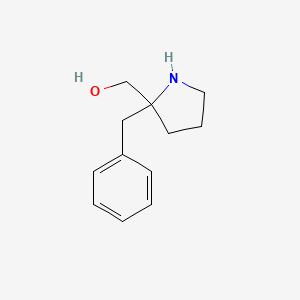

(2-Benzylpyrrolidin-2-yl)methanol

Description

(2-Benzylpyrrolidin-2-yl)methanol (CAS 67131-44-6) is a chiral pyrrolidine derivative with the molecular formula C₁₂H₁₇NO and a molar mass of 191.27 g/mol. It features a benzyl group attached to the pyrrolidine ring at position 2 and a hydroxymethyl substituent at the same position (Figure 1). This compound is commercially available as a building block for drug discovery and materials science, with pricing ranging from €640 (50 mg) to €1,780 (500 mg) . Its density is reported as 1.082 g/cm³, and it requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

(2-benzylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12(7-4-8-13-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAYGUOBWFMGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Base: Sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxymethyl group.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Benzylpyrrolidine carboxylic acid.

Reduction: Pyrrolidine.

Substitution: Various substituted pyrrolidines depending on the reagent used.

Scientific Research Applications

Organic Synthesis

(2-Benzylpyrrolidin-2-yl)methanol serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block for creating more complex molecules .

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to a carboxylic acid | Potassium permanganate, chromium trioxide | Benzylpyrrolidine carboxylic acid |

| Reduction | Removal of the hydroxymethyl group | Lithium aluminum hydride, sodium borohydride | Pyrrolidine |

| Substitution | Benzyl group can be replaced with other functional groups | Halogens, nucleophiles | Various substituted pyrrolidines |

Research indicates that this compound may exhibit biological activity due to its structural features. Studies have focused on its interactions with biological molecules, suggesting potential roles in pharmacology and medicinal chemistry. For example, its unique structure may facilitate binding to specific receptors or enzymes, influencing various biological pathways .

Pharmaceutical Development

This compound is under investigation for its potential use in pharmaceuticals. Its derivatives may lead to the development of new drugs targeting specific diseases or conditions. The exploration of its mechanism of action is crucial for understanding how it can be utilized therapeutically .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and as a building block in chemical manufacturing processes. Its role as an intermediate can streamline the synthesis of various industrial products .

Case Studies

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a precursor for synthesizing novel pyrrolidine derivatives that exhibited enhanced biological activity compared to their parent compounds. This highlights its significance in drug discovery.

Case Study 2: Biological Interaction

Research involving this compound showed that it interacts with certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The findings indicate a need for further exploration into its pharmacological properties.

Mechanism of Action

The mechanism of action of (2-Benzylpyrrolidin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The pyrrolidine ring and benzyl group may facilitate binding to specific receptors or enzymes, influencing biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The compound is compared to three analogues:

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol (CAS 1354961-09-3)

((2R,4R)-1-Benzyl-4-methylpyrrolidin-2-yl)methanol (CAS 2096989-59-0)

Table 1: Structural and Physical Properties

| Property | (2-Benzylpyrrolidin-2-yl)methanol | (1-Benzyl-2-methylpyrrolidin-2-yl)methanol | ((2R,4R)-1-Benzyl-4-methylpyrrolidin-2-yl)methanol |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₇NO | C₁₃H₁₉NO | C₁₃H₁₉NO |

| Molar Mass (g/mol) | 191.27 | 205.30 | 205.30 |

| CAS Number | 67131-44-6 | 1354961-09-3 | 2096989-59-0 |

| Substituents | Benzyl (C2), hydroxymethyl (C2) | Benzyl (C1), methyl (C2), hydroxymethyl (C2) | Benzyl (C1), methyl (C4), hydroxymethyl (C2) |

| Stereochemistry | Not specified | Not specified | (2R,4R) configuration |

| Price (500 mg) | €1,780 | Data unavailable | Data unavailable |

Impact of Substituents on Properties

- Steric Effects: The addition of a methyl group in the analogues increases steric hindrance.

- Solubility : The hydroxymethyl group in all compounds enhances hydrophilicity, but the methyl groups in analogues could marginally decrease aqueous solubility due to increased hydrophobicity.

- Stereochemical Influence : The (2R,4R) configuration in CAS 2096989-59-0 highlights the role of chirality in molecular recognition, which is critical for enantioselective applications in catalysis or pharmacology .

Biological Activity

(2-Benzylpyrrolidin-2-yl)methanol, with the chemical formula CHNO and CAS number 1355171-96-8, has garnered attention in scientific research for its potential biological activities. This compound is structurally characterized by the presence of a pyrrolidine ring and a benzyl group, which may facilitate interactions with various biological molecules, including receptors and enzymes.

The synthesis of this compound typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. Common solvents for this reaction include ethanol or methanol, and it is generally conducted at room temperature or slightly elevated temperatures.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 191.27 g/mol

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets due to its structural features. The combination of the pyrrolidine ring and the benzyl group may allow it to bind to specific receptors or enzymes, thereby influencing biological activity.

Pharmacological Potential

Research indicates that this compound has potential applications in pharmacology. Its structural characteristics suggest it may act as a ligand for neurotransmitter receptors, which could lead to various therapeutic effects. Studies have explored its interactions with biological molecules, indicating that it may modulate receptor activity and influence signaling pathways .

Case Studies and Research Findings

-

Anticonvulsant Activity:

A study on related compounds demonstrated that modifications to the pyrrolidine scaffold can yield potent anticonvulsant agents. While specific data on this compound was not highlighted, its structural analogs showed significant activity in animal models for epilepsy, suggesting a potential for similar efficacy . -

Enzyme Inhibition:

Related studies have shown that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. This inhibition can lead to downstream effects on cellular signaling and metabolism, indicating a broader pharmacological relevance for this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple structure without benzyl/hydroxymethyl groups | Lower biological activity |

| Benzylpyrrolidine | Lacks hydroxymethyl group | Moderate activity |

| (2-Hydroxymethyl)pyrrolidine | Lacks benzyl group | Variable activity |

This compound is unique due to its combination of both benzyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.